4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

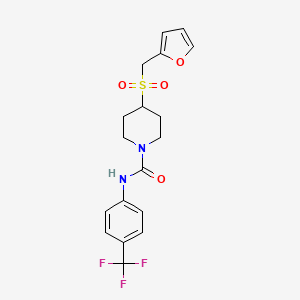

This compound features a piperidine core substituted at the 1-position with a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety. A sulfonyl group is attached at the 4-position of the piperidine ring, further connected to a furan-2-ylmethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c19-18(20,21)13-3-5-14(6-4-13)22-17(24)23-9-7-16(8-10-23)28(25,26)12-15-2-1-11-27-15/h1-6,11,16H,7-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPLXOXNMPPMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide, identified by CAS number 1795357-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 416.42 g/mol. The structure includes a piperidine ring, a furan moiety, and a trifluoromethyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.42 g/mol |

| CAS Number | 1795357-85-5 |

Biological Activity Overview

Research on the biological activity of this compound has indicated various pharmacological effects, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it an attractive target for drug development.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results against breast cancer cells (MCF-7), indicating potential use in oncology .

Anti-inflammatory Properties

The compound's sulfonamide group may contribute to its anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data suggest that this compound may exhibit moderate inhibition of COX-2 and lipoxygenases (LOX), which are implicated in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies suggest that the trifluoromethyl group interacts favorably with target proteins, enhancing binding affinity and biological activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to establish structure-activity relationships (SAR). For instance:

- Study on Antiviral Activity : A related class of compounds was evaluated for their antiviral properties against respiratory syncytial virus (RSV), showing effective inhibition at micromolar concentrations .

- Cytotoxicity Evaluation : Compounds structurally similar to the target compound were assessed for cytotoxicity against various cancer cell lines, revealing IC50 values ranging from 5 to 28 μM, indicating moderate to high potency against certain tumor types .

- Molecular Docking Insights : Docking studies indicated favorable interactions between the compound and specific amino acid residues in target enzymes, suggesting a strong potential for further development as a therapeutic agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting the growth of lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cells . The introduction of the furan and trifluoromethyl groups enhances the interaction with biological targets, potentially leading to improved anticancer efficacy.

Inflammatory Response Modulation

The compound's structural features suggest it may act as an antagonist for specific receptors involved in inflammatory processes. For example, modifications in related compounds have demonstrated high affinity for the P2Y14 receptor, which mediates inflammatory activity . This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with sulfonyl and trifluoromethyl groups. Understanding the SAR is crucial for optimizing its biological activity. Studies indicate that the presence of the trifluoromethyl group significantly enhances the compound's potency against specific biological targets .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of sulfonyl-furan and trifluoromethylphenyl-carboxamide groups. Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural Comparison

Pharmacological Implications

- Sulfonyl vs. Carboxamide Positioning: Unlike W-18 and W-15, which are 2-piperidinylidene sulfonamides , the target compound’s 1-carboxamide and 4-sulfonyl arrangement may alter receptor binding kinetics. Piperidine-1-carboxamides typically exhibit improved selectivity for opioid or non-opioid targets compared to sulfonamides.

- Trifluoromethyl Phenyl vs.

- Furan vs. Aromatic Heterocycles : The furan-2-ylmethyl group introduces a smaller heterocycle compared to biphenyl () or pyridinyl () substituents, which may reduce steric bulk while maintaining moderate π-interactions.

Physicochemical Properties

- Metabolic Stability: The trifluoromethyl group is known to resist oxidative metabolism, extending half-life relative to nitro (W-18) or methyl () substituents .

Q & A

Q. What are the optimal synthetic routes for 4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide?

Methodological Answer: The synthesis of this compound likely involves multi-step protocols, including:

- Piperidine core functionalization : Amide bond formation between the piperidine nitrogen and the 4-(trifluoromethyl)phenyl group using carbodiimide coupling agents (e.g., EDCl or DCC) .

- Sulfonylation : Reaction of the furan-2-ylmethyl thiol with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Key Considerations :

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for sulfonylation .

- Catalyst screening : Triethylamine or DMAP improves yield in coupling steps .

Q. How can the structural integrity of the compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR :

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₈H₁₉F₃N₂O₃S: calculated 424.11) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., target inhibition vs. cellular activity) be resolved?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Enzyme vs. cell-based assays :

- Test the compound’s stability in cell culture media (e.g., degradation by esterases) using LC-MS .

- Compare IC₅₀ values in isolated enzyme assays (e.g., kinase inhibition) vs. whole-cell assays (e.g., proliferation inhibition) .

- Orthogonal assays : Validate target engagement using CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .

Case Study :

A piperidine-sulfonamide analog showed 10 nM IC₅₀ in isolated kinase assays but no activity in cells due to poor membrane permeability. Modifying the furan substituent improved logP from 2.1 to 3.5, restoring cellular efficacy .

Q. What computational strategies predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-furan conformation in the binding pocket .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between analogs .

Q. How can metabolic instability of the furan ring be addressed in preclinical studies?

Methodological Answer:

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., furan epoxidation) .

- Structural modifications : Replace the furan with bioisosteres (e.g., thiophene or pyridine) to reduce CYP450-mediated oxidation .

- Prodrug strategies : Mask the sulfonyl group as a phosphonate ester to enhance metabolic stability .

Q. What analytical methods resolve batch-to-batch variability in crystallinity?

Methodological Answer:

- PXRD : Compare diffraction patterns to identify polymorphic forms (e.g., Form I vs. Form II) .

- DSC/TGA : Monitor melting points and decomposition profiles to assess crystallinity .

- Process optimization : Use anti-solvent crystallization (e.g., water in ethanol) with controlled cooling rates (0.5°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.